

O-1602 mechanism of action in neurons

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Compound of Interest

Compound Name: O-1602 (Standard)

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An In-depth Technical Guide to the Neuronal Mechanism of Action of O-1602

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

O-1602 is a synthetic, cannabidiol-like compound that has garnered significant interest for its distinct pharmacological profile, acting independently of the classical cannabinoid receptors CB1 and CB2.[1][2][3] This document provides a comprehensive technical overview of the neuronal mechanism of action of O-1602. It details its primary molecular targets, the associated signaling cascades, and its functional effects on neuronal activity. This guide synthesizes key quantitative data, presents detailed experimental methodologies for investigating its action, and provides visual representations of the underlying pathways to facilitate a deeper understanding for research and development applications.

Molecular Targets of O-1602

O-1602 primarily exerts its effects through two orphan G protein-coupled receptors (GPCRs), often referred to as atypical cannabinoid receptors. It shows negligible affinity for CB1 and CB2 receptors.[4]

 G Protein-Coupled Receptor 55 (GPR55): O-1602 is a potent and selective agonist for GPR55.[4][5] It activates GPR55 at nanomolar concentrations, making this receptor the principal target for its biological activities.



G Protein-Coupled Receptor 18 (GPR18): O-1602 is also characterized as a biased agonist
at GPR18.[1][6] This biased agonism implies that O-1602 activates specific downstream
signaling pathways (e.g., calcium mobilization and ERK activation) without engaging others
(e.g., β-arrestin recruitment).[6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative metrics defining the interaction of O-1602 with its primary neuronal targets and its functional consequences.

Table 1: Receptor Binding Affinity and Potency of O-1602

Target Receptor	Assay Type	Species	Cell Line	Paramete r	Value	Referenc e(s)
GPR55	[³⁵S]GTPy S Binding	Human	HEK293	EC50	13 nM	
GPR55	[³⁵S]GTPγ S Binding	Human	HEK293	EC50	1.4 nM	[8]
CB1	[³⁵S]GTPγ S Binding	Human	HEK293	EC50	> 30,000 nM	
CB2	[³⁵S]GTPγ S Binding	Human	HEK293	EC50	> 30,000 nM	
GPR18	Calcium Mobilizatio n	Human	HEK293	-	Concentrati on- dependent increase	[2][7]
GPR18	ERK1/2 Phosphoryl ation	Human	HEK293	-	Concentrati on- dependent increase	[2][7]

Table 2: Functional Effects of O-1602 in Neurons



Neuronal Model	Effect Measured	O-1602 Concentration	Result	Reference(s)
Rat Hippocampal Slices (CA1 Pyramidal Neurons)	Miniature Excitatory Postsynaptic Current (mEPSC) Frequency	100 nM	Increased frequency by 118 ± 33%	[9]
Rat Arthritic Joint Afferents	Movement- evoked firing of nociceptive C- fibers	Not specified	Significant reduction in firing	[10][11]
Mouse Myenteric Neurons (Colon)	Electrically- evoked contractions	Not specified	Concentration- dependent reduction (~60%)	[4]

Signaling Pathways Activated by O-1602 in Neurons

Activation of GPR55 and GPR18 by O-1602 initiates distinct intracellular signaling cascades that converge on key downstream effectors, ultimately modulating neuronal function.

GPR55-Mediated Signaling

GPR55 couples primarily to G α q and G α 12/13 proteins.[3][6] Upon activation by O-1602, GPR55 initiates parallel signaling branches:

- Calcium Mobilization: Activation of the Gαq pathway leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ from intracellular stores.[7] This presynaptic calcium elevation is a key mechanism for the observed enhancement of neurotransmitter release.[9]
- RhoA and ERK Activation: Activation of the Gα12/13 pathway engages the small GTPase
 RhoA and its downstream effector, Rho-associated kinase (ROCK).[3][8] This pathway, along

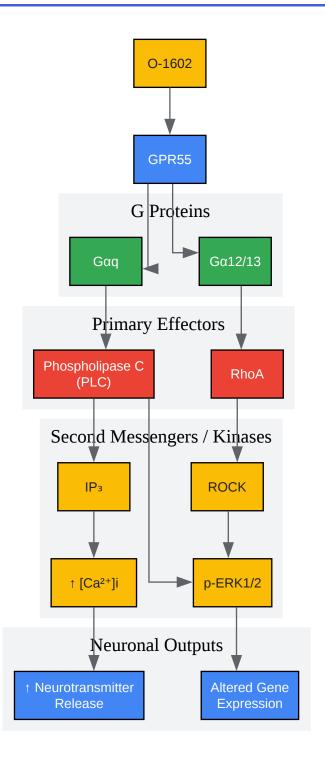




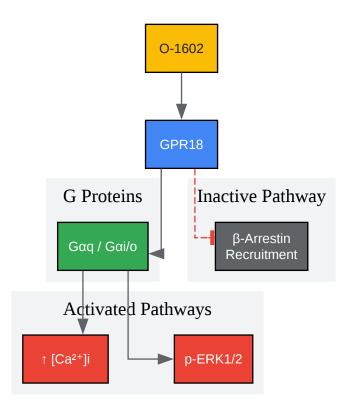


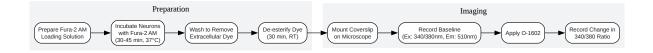
with PLC/PKC signaling, converges to activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1]











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